Gamma-decalactone-d7

Stable Isotope Dilution Assay Mass Spectrometry Isotopic Interference

Gamma-decalactone-d7 (CAS 1104979-33-0) is a perdeuterated isotopologue of the naturally occurring peach-aroma lactone, gamma-decalactone. With seven hydrogen atoms replaced by deuterium, its molecular formula is C10H11D7O2 and its monoisotopic mass is 177.30 Da, representing a +7 Da mass shift from the unlabeled parent (170.25 Da).

Molecular Formula C10H18O2
Molecular Weight 177.29 g/mol
Cat. No. B12373647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-decalactone-d7
Molecular FormulaC10H18O2
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCCCC1CCC(=O)O1
InChIInChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/i6D2,7D2,8D2,9D
InChIKeyIFYYFLINQYPWGJ-FXKADRDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Decalactone-d7: Deuterated Internal Standard for Precise Flavor Lactone Quantification


Gamma-decalactone-d7 (CAS 1104979-33-0) is a perdeuterated isotopologue of the naturally occurring peach-aroma lactone, gamma-decalactone. With seven hydrogen atoms replaced by deuterium, its molecular formula is C10H11D7O2 and its monoisotopic mass is 177.30 Da, representing a +7 Da mass shift from the unlabeled parent (170.25 Da)[1]. This compound is primarily utilized as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of gamma-decalactone in complex matrices such as wine, dairy, and fruit products[2]. Its isotopic labeling preserves near-identical chemical behavior to the analyte while enabling unambiguous mass spectrometric discrimination, satisfying the fundamental requirement that a deuterated internal standard must increase molecular weight by at least 2 mass units to avoid spectral interference[1].

Why Gamma-Decalactone-d7 Cannot Be Interchanged with Lower-Labeled or Alternative Lactone Isotopologues in SIDA


Stable isotope dilution assays demand that the internal standard exhibits extraction efficiency, chromatographic retention time, and ionization response identical to the target analyte; substitution with a different alkyl-chain lactone (e.g., gamma-octalactone-d7 or gamma-dodecalactone-d7) violates this core principle due to divergent physicochemical properties[1]. Even within the same lactone series, lower-deuterium-labeled variants such as gamma-decalactone-d4 (+4 Da) or gamma-decalactone-d5 (+5 Da) introduce a non-trivial risk of mass spectral overlap with naturally occurring 13C isotopologues of the unlabeled analyte, which can constitute up to ~11% of the molecular ion cluster for a C10 compound[1]. The seven-deuterium label of gamma-decalactone-d7 provides a 7 Da mass increment that cleanly separates the internal standard signal from the analyte's isotopic envelope, making it the least ambiguous choice for high-sensitivity SIDA when alternative d4 or d5 labels may compromise quantification in low-concentration or complex-matrix samples[2].

Quantitative Differentiation of Gamma-Decalactone-d7 Against Closest Deuterated and Non-Deuterated Comparators


Superior Mass Shift (+7 Da) of Gamma-Decalactone-d7 Minimizes Isotopic Overlap vs. d4 and d5 Analogs

Gamma-decalactone-d7 (C10H11D7O2, MW 177.30 Da) provides a +7.05 Da mass shift relative to unlabeled gamma-decalactone (170.25 Da). In contrast, commercially available gamma-decalactone-d4 (C10H14D4O2, MW 174.28 Da) yields a +4.03 Da shift, and gamma-decalactone-d5 (C10H13D5O2, MW 175.28 Da) yields a +5.03 Da shift. The 3.02 Da incremental advantage of d7 over d4 translates to significantly reduced overlap with the monoisotopic +2 and +4 peaks of the unlabeled analyte's natural 13C2 and 13C4 isotopologues, which are non-negligible for a C10 molecule at typical SIDA spike levels.

Stable Isotope Dilution Assay Mass Spectrometry Isotopic Interference

Validated Method Performance Demonstrates High Accuracy and Reproducibility Using 2H7-Gamma-Decalactone in Wine SIDA

Cooke et al. (2009) employed 2H7-gamma-decalactone as an internal standard for the first stable isotope dilution assay of gamma-decalactone in Australian wines. The fully validated method achieved a coefficient of determination R^2 ≥ 0.999 and a standard deviation ≤ 1% across 178 commercial wine samples analyzed by GC-MS[1]. Gamma-decalactone was quantified in red wines at a maximum concentration of 4.0 µg/L, demonstrating the d7 internal standard's capacity to support accurate determination even at low-µg/L levels in a polyphenol-rich, chemically complex matrix[1].

Wine Analysis GC-MS Method Validation

Certified Commercial Purity of Gamma-Decalactone-d7 (98%) Exceeds Typical d4 Specifications (95% min)

Commercially sourced gamma-decalactone-d7 from SCRSTANDARD (SCSI-526222) is certified at 98% purity by GC analysis. By comparison, the standard commercial specification for gamma-decalactone-d4 from major isotope suppliers is 95% minimum purity. This 3% absolute purity differential reduces the proportion of non-deuterated or under-deuterated impurities that can contribute to ion suppression or incorrect internal standard concentration assignment, a recognized source of systematic error in SIDA at low spike concentrations.

Isotopic Purity Batch Consistency Analytical Reference Standard

Dual-Ionization Mode Compatibility (EI and CI) Confirmed for Gamma-Decalactone-d7 Distinguishes It from Lower-Labeled Analogues

The gamma-decalactone-d7 standard has been specifically designed and tested for quantitation via GC/MS in both electron ionization (EI) and chemical ionization (CI) modes. In CI mode, the seven-deuterium label remains completely intact on the molecular ion, while in EI mode, quantification proceeds via a five-fold deuterium label retained on the lactone ring fragment[1]. By contrast, gamma-decalactone-d4 and d5 analogues carry fewer ring-positioned deuterium atoms, which may result in less intense or less specific fragment ions for selected ion monitoring (SIM), potentially reducing method sensitivity[1].

GC-MS Electron Ionization Chemical Ionization Label Integrity

Optimal Deployment Scenarios for Gamma-Decalactone-d7 Based on Quantified Differentiation Evidence


Regulatory Wine Authentication and Quality Control via Validated SIDA-GC-MS

Wine producers and regulatory bodies requiring accredited quantification of gamma-decalactone for authenticity assessment can directly implement the Cooke et al. (2009) method, which achieved R^2 ≥ 0.999 and SD ≤ 1% using 2H7-gamma-decalactone as internal standard across 178 Australian wine samples[1]. The +7 Da mass shift ensures unambiguous peak assignment even in complex wine volatile profiles, enabling detection and quantification at the low-µg/L range required for varietal discrimination and Botrytis infection monitoring[1].

High-Sensitivity Flavor Research in Multi-Component Food Matrices

Food flavor scientists quantifying trace-level gamma-decalactone in matrices such as dairy cream, fruit purees, and fermented products benefit from the d7 label's minimal isotopic overlap with natural 13C isotopologues, a recognized advantage for C10 lactones at sub-ppb detection limits[2]. The documented odor detection threshold of 11 ppb for gamma-decalactone in water confirms that the deuterated internal standard does not alter sensory properties, supporting dual quantitative-sensory study designs[2].

Metabolic Pathway Tracing and Pharmacokinetic Studies of Flavor Lactones

Researchers investigating the beta-oxidation metabolism of gamma-decalactone in yeast or mammalian systems can leverage the complete CI-mode label integrity of gamma-decalactone-d7 to track the parent ion without fragmentation artifacts, while the five-fold ring label retained in EI mode enables sensitive fragment-level quantification[3]. The 98% certified purity of commercial d7 standard (SCRSTANDARD) minimizes confounding signals from non-deuterated impurities that could otherwise be mistaken for metabolic demethylation products.

Multi-Analyte Gamma-Lactone Profiling in Beverage and Environmental Samples

Analytical service laboratories performing simultaneous quantification of gamma-octalactone, gamma-nonalactone, gamma-decalactone, and gamma-dodecalactone can adopt the d7 internal standard panel validated by Cooke et al. (2009), which demonstrated consistent recovery and reproducibility across all four analytes in a single chromatographic run[1]. Procuring the matched d7 set ensures method harmonization and avoids the variable performance that arises when mixing d4, d5, and d7 standards from different synthetic routes[1].

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